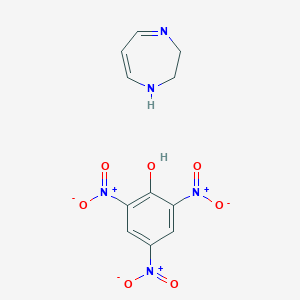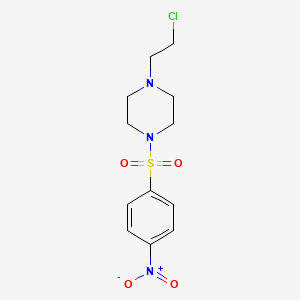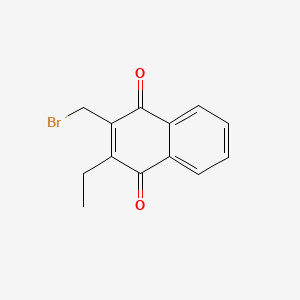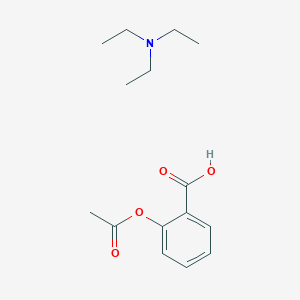
3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a bromoethoxyethoxy group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene typically involves the reaction of 1-methylcyclohex-1-ene with 2-bromoethanol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate ether, which is then brominated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alkanes or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of ethers, amines, or thiols.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Bromo-1-ethoxyethoxy)-1-propene
- 1-bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene
- 1-Bromo-2-(methoxymethoxy)ethane
Uniqueness
3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene is unique due to its cyclohexene ring structure, which imparts distinct chemical and physical properties compared to linear or aromatic analogs. This uniqueness makes it valuable in specific applications where the cyclohexene ring’s conformational flexibility and reactivity are advantageous .
Eigenschaften
CAS-Nummer |
106491-40-1 |
|---|---|
Molekularformel |
C11H19BrO2 |
Molekulargewicht |
263.17 g/mol |
IUPAC-Name |
3-(2-bromo-1-ethoxyethoxy)-1-methylcyclohexene |
InChI |
InChI=1S/C11H19BrO2/c1-3-13-11(8-12)14-10-6-4-5-9(2)7-10/h7,10-11H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
CSXLTZNJTCXZEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CBr)OC1CCCC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid](/img/structure/B14340420.png)





![Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14340447.png)
![1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene](/img/structure/B14340458.png)





